![molecular formula C19H31N B12592104 Benzenamine, N-[1-(2-propenyl)decyl]- CAS No. 491877-91-9](/img/structure/B12592104.png)
Benzenamine, N-[1-(2-propenyl)decyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[1-(2-propenyl)decyl]-: is an organic compound with the molecular formula C19H31N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a decyl group and a propenyl group. This compound is known for its unique structure, which includes both aromatic and aliphatic components, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(2-propenyl)decyl]- typically involves the alkylation of aniline. One common method is the reaction of aniline with 1-bromo-2-propenyl and 1-bromodecane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[1-(2-propenyl)decyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, N-[1-(2-propenyl)decyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[1-(2-propenyl)decyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenamine, N-[1-(2-propenyl)decyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the aliphatic chains can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of the decyl and propenyl groups.
Benzenamine, N-phenyl-: Contains a phenyl group instead of the decyl and propenyl groups.
Benzenamine, N-ethyl-: Contains an ethyl group instead of the decyl and propenyl groups
Uniqueness: Benzenamine, N-[1-(2-propenyl)decyl]- is unique due to its combination of a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and aromatic interactions are required .
Eigenschaften
CAS-Nummer |
491877-91-9 |
|---|---|
Molekularformel |
C19H31N |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
N-tridec-1-en-4-ylaniline |
InChI |
InChI=1S/C19H31N/c1-3-5-6-7-8-9-11-15-18(14-4-2)20-19-16-12-10-13-17-19/h4,10,12-13,16-18,20H,2-3,5-9,11,14-15H2,1H3 |
InChI-Schlüssel |
OVJYRDOXTNBZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC=C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


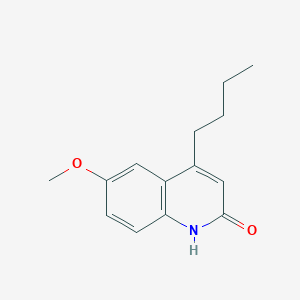
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
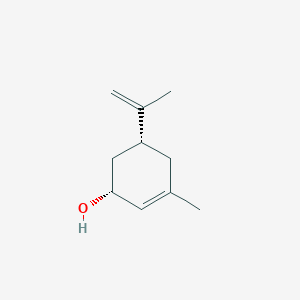
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
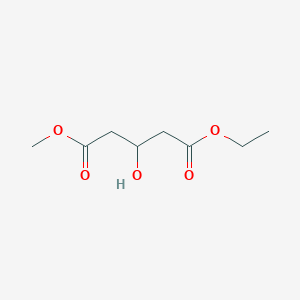
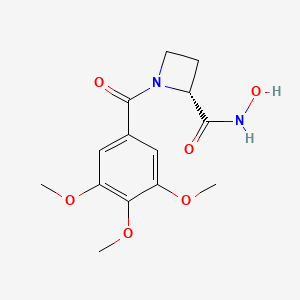
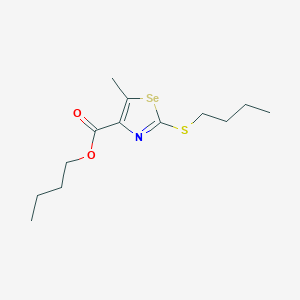
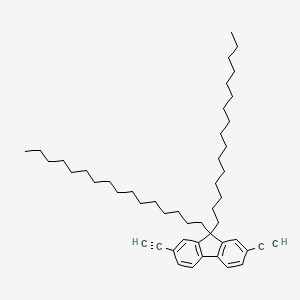
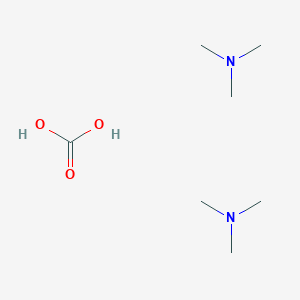
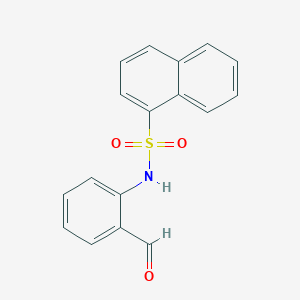
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
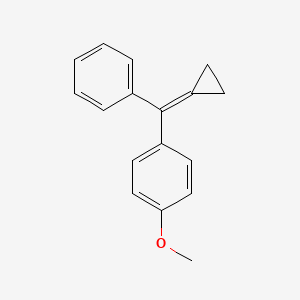
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
